molecular formula C16H13ClO3 B2822422 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid CAS No. 853348-30-8

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid

Cat. No. B2822422
CAS RN: 853348-30-8
M. Wt: 288.73
InChI Key: JLNHVPHAZUDEQM-RMKNXTFCSA-N
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Description

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid, also known as CBAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is not fully understood, but it is believed to act through multiple pathways. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to have various biochemical and physiological effects. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages And Limitations For Lab Experiments

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several advantages for lab experiments. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is readily available and can be synthesized in large quantities. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is also stable under a wide range of conditions, making it easy to handle and store. However, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has some limitations for lab experiments. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has low solubility in water, which can make it difficult to work with in aqueous solutions. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid. One direction is to further investigate the mechanism of action of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid to better understand its biological effects. Another direction is to explore the potential applications of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid in drug discovery, material science, and organic synthesis. Additionally, future research can focus on improving the solubility of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid in water to make it more suitable for certain experiments.

Synthesis Methods

The synthesis of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves the reaction of 4-chlorobenzyl bromide and 3-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug discovery. In material science, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been used as a starting material for the synthesis of various compounds.

properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-7-4-13(5-8-14)11-20-15-3-1-2-12(10-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNHVPHAZUDEQM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid

CAS RN

853348-30-8
Record name 3-(3-((4-CHLOROBENZYL)OXY)PHENYL)-2-PROPENOIC ACID
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